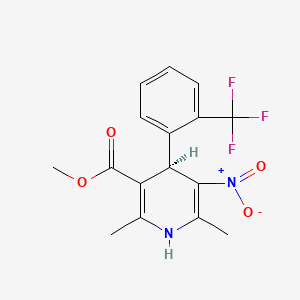

(R)-(+)-Bay-K-8644

Descripción

Propiedades

IUPAC Name |

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWDHHVRRZMEI-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913080 | |

| Record name | Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98791-67-4 | |

| Record name | Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-Bay-K-8644: An In-Depth Technical Guide to its Antagonistic Action on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(+)-Bay-K-8644, focusing on its role as an antagonist of L-type calcium channels. It delves into the compound's mechanism of action, presents quantitative data on its binding and functional effects, and outlines detailed experimental protocols for its study. This document aims to serve as a critical resource for professionals in pharmacology and drug development.

Introduction: Clarifying the Stereoselectivity of Bay K 8644

Bay K 8644 is a dihydropyridine compound that exists as a racemic mixture of two enantiomers: this compound and (S)-(-)-Bay-K-8644. It is crucial to understand that these enantiomers possess opposing pharmacological activities. While the racemate, (±)-Bay K 8644, is widely recognized as a potent L-type Ca2+ channel activator or agonist, this effect is primarily driven by the (S)-(-) enantiomer.[1] In contrast, This compound functions as an L-type Ca2+ channel blocker or antagonist , exerting negative inotropic and vasodilatory effects.[2] This document will focus specifically on the antagonistic properties of the (R)-(+)-enantiomer.

Mechanism of Action

This compound exerts its antagonistic effects by binding to the L-type calcium channels, which are voltage-gated ion channels critical for calcium influx in various cell types, including cardiac and smooth muscle cells. Unlike its agonist counterpart, which stabilizes the open state of the channel, this compound is believed to stabilize the inactivated state of the channel. This action reduces the probability of channel opening in response to membrane depolarization, thereby inhibiting the influx of Ca2+.

Studies on guinea-pig ventricular myocytes have shown that the antagonist enantiomer, R(+)BayK 8644, reduces the maximum gating charge (Q1max) at a holding potential of -40 mV and significantly shifts the availability curve to more negative potentials, consistent with promoting channel inactivation.[3]

References

The Discovery of (R)-(+)-Bay K 8644: A Paradigm Shift in Calcium Channel Pharmacology

An In-depth Technical Guide on the Discovery, Historical Context, and Core Experimental Protocols for (R)-(+)-Bay K 8644, a Dihydropyridine with Antagonistic Properties on L-type Calcium Channels.

Introduction

In the landscape of cardiovascular and neuropharmacology, the discovery of molecules that can modulate ion channel activity has been a cornerstone of therapeutic advancement. The 1,4-dihydropyridine (DHP) class of compounds, initially recognized for their potent L-type calcium channel blocking activity, revolutionized the treatment of hypertension and angina. However, in the early 1980s, a serendipitous discovery from the laboratories of Bayer AG in Germany unveiled a DHP with the opposite effect – a calcium channel activator. This compound was Bay K 8644. Subsequent research revealed that the racemic mixture of Bay K 8644 was composed of two enantiomers with strikingly opposing pharmacological activities. This guide focuses on the discovery and historical context of the (R)-(+)-enantiomer of Bay K 8644, a potent L-type calcium channel antagonist, a finding that provided researchers with an invaluable tool to dissect the intricacies of calcium channel function and pharmacology.

Historical Context: The Era of Calcium Channel Blockade

The discovery of (R)-(+)-Bay K 8644 occurred during a period of intense research into the physiological roles of calcium ions and the therapeutic potential of calcium channel blockers.[1][2] The pioneering work of Albrecht Fleckenstein in the 1960s had established the concept of "calcium antagonism" as a mechanism for vasodilation and negative inotropy.[3] This led to the development of clinically significant calcium channel blockers like verapamil and the dihydropyridine nifedipine. By the early 1980s, the therapeutic applications of these drugs were well-established, and the prevailing scientific focus was on identifying and characterizing new calcium channel antagonists with improved pharmacokinetic and pharmacodynamic profiles.[4] The existence of a dihydropyridine that could promote calcium influx was a novel and unexpected concept.

The Discovery of Bay K 8644 and its Enantiomers

In 1983, a team of scientists at Bayer AG, including M. Schramm, G. Thomas, R. Towart, and G. Franckowiak, reported in the journal Nature the discovery of a novel dihydropyridine, Bay K 8644 (methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-pyridine-5-carboxylate).[5][6] Their research originated from structural modifications of the nifedipine molecule.[5] Unexpectedly, they found that Bay K 8644 exhibited effects diametrically opposite to those of nifedipine; it caused positive inotropic effects in the heart and vasoconstriction in smooth muscle.[5][7]

Subsequent research delved into the stereoselectivity of Bay K 8644's actions. It was discovered that the racemic mixture was composed of two enantiomers with opposing effects. The (S)-(-)-enantiomer was identified as the potent L-type calcium channel agonist, responsible for the initially observed positive inotropic and vasoconstrictor effects.[8] In contrast, the (R)-(+)-enantiomer, the focus of this guide, was found to be a potent L-type calcium channel antagonist, exhibiting properties more akin to traditional dihydropyridine blockers like nifedipine.[9][10] This stereospecificity of action provided a powerful tool for researchers to probe the dihydropyridine binding site on the L-type calcium channel and to understand the structural determinants of agonist versus antagonist activity.

Quantitative Pharmacological Data

The distinct pharmacological profiles of the racemic Bay K 8644 and its individual enantiomers have been quantified in numerous studies. The following tables summarize key quantitative data for these compounds.

Table 1: Potency of Racemic (±)-Bay K 8644 as an L-type Calcium Channel Activator

| Parameter | Value | Species/Tissue | Reference |

| EC50 | 17.3 nM | Mouse vas deferens | [11][12][13][14] |

| ED50 | 12.8 nM | Human umbilical artery | [15] |

Table 2: Pharmacological Properties of (R)-(+)-Bay K 8644 as an L-type Calcium Channel Antagonist

| Parameter | Value | Species/Tissue/Assay | Reference |

| IC50 | 975 nM | Inhibition of Ba2+ currents | [16] |

Table 3: Pharmacological Properties of (S)-(-)-Bay K 8644 as an L-type Calcium Channel Agonist

| Parameter | Value | Species/Tissue/Assay | Reference |

| KD | 2.9 nM | Cardiac membranes (microsomal) | [17] |

| KD | 50 nM | Neonatal rat myocytes | [17][18] |

Key Experimental Protocols

The characterization of (R)-(+)-Bay K 8644 and its enantiomer involved a range of sophisticated experimental techniques. Below are detailed methodologies for three key types of experiments.

Electrophysiological Recording of L-type Calcium Currents (Two-Microelectrode Voltage Clamp)

This technique is used to directly measure the effects of (R)-(+)-Bay K 8644 on the influx of calcium ions through L-type calcium channels in excitable cells.

Methodology:

-

Cell Preparation: Oocytes from Xenopus laevis or cultured mammalian cells (e.g., cardiomyocytes, neurons) are used. For oocytes, they are surgically removed and defolliculated. Mammalian cells are cultured to an appropriate confluency on glass coverslips.

-

Microelectrode Preparation: Glass capillaries are pulled to a fine tip (resistance of 1-5 MΩ) and filled with a conducting solution (e.g., 3 M KCl).

-

Cell Impalement: Two microelectrodes are inserted into the cell. One electrode measures the membrane potential (Vm), and the other injects current to clamp the membrane potential at a desired level.

-

Recording Solution: The external solution contains a charge carrier for the calcium channel, typically Ba²+ (to avoid calcium-dependent inactivation of the channels), and blockers of other ion channels (e.g., tetrodotoxin for sodium channels, and TEA for potassium channels).

-

Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are then applied to activate the channels, and the resulting inward current is recorded.

-

Drug Application: A baseline recording of the L-type calcium current is established. (R)-(+)-Bay K 8644 is then added to the external solution at various concentrations. The effect of the compound on the peak current amplitude and channel kinetics (activation, inactivation) is measured.

-

Data Analysis: The concentration-response curve for the inhibition of the calcium current by (R)-(+)-Bay K 8644 is plotted to determine the IC50 value.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) of (R)-(+)-Bay K 8644 to the dihydropyridine binding site on the L-type calcium channel.

Methodology:

-

Membrane Preparation: Tissues rich in L-type calcium channels (e.g., cardiac muscle, brain cortex) are homogenized in a buffered solution and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Radioligand: A radiolabeled dihydropyridine antagonist, typically [³H]-nitrendipine or [³H]-PN200-110, is used.

-

Competition Binding Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled (R)-(+)-Bay K 8644.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of (R)-(+)-Bay K 8644, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

Vascular Smooth Muscle Contraction Assay

This assay assesses the functional effect of (R)-(+)-Bay K 8644 on the contractility of vascular smooth muscle, a tissue where L-type calcium channels play a crucial role.

Methodology:

-

Tissue Preparation: A segment of an artery (e.g., rat aorta, rabbit mesenteric artery) is carefully dissected and cut into rings.

-

Mounting in an Organ Bath: The arterial rings are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is connected to a force transducer to measure isometric tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Induction of Contraction: The smooth muscle is pre-contracted with a depolarizing agent such as potassium chloride (KCl) or a receptor agonist like phenylephrine.

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of (R)-(+)-Bay K 8644 are added to the organ bath. The relaxant effect of the compound on the pre-contracted tissue is recorded.

-

Data Analysis: The relaxation induced by (R)-(+)-Bay K 8644 is expressed as a percentage of the pre-contraction. A concentration-response curve is constructed to determine the EC50 value for its vasorelaxant effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of L-type calcium channels and the workflows of the key experimental protocols described above.

Caption: L-type calcium channel signaling pathway.

Caption: Experimental workflow for electrophysiology.

Caption: Experimental workflow for radioligand binding assay.

Conclusion

The discovery of (R)-(+)-Bay K 8644 as a potent L-type calcium channel antagonist, in stark contrast to its agonistic (S)-(-)-enantiomer, was a landmark event in pharmacology. It not only challenged the existing paradigm of dihydropyridine action but also provided an exquisitely specific tool to investigate the structure and function of L-type calcium channels. The historical context of its discovery, amidst a flurry of research on calcium channel blockers, underscores the importance of serendipity and meticulous scientific inquiry. The experimental protocols developed and refined to characterize its activity have become standard methods in ion channel research. For drug development professionals, the story of Bay K 8644 serves as a powerful reminder of the subtleties of stereochemistry in pharmacology and the potential for unexpected discoveries to open new avenues of research and therapeutic intervention.

References

- 1. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated calcium channels: Their discovery, function and importance as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Calcium antagonists. History and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opposing actions of Bay K 8644 enantiomers on calcium current, prolactin secretion, and synthesis in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bay K 8644 | Calcium Channel | TargetMol [targetmol.com]

- 14. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 15. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. glpbio.com [glpbio.com]

- 17. Binding of A 1,4-dihydropyridine calcium channel activator, (-) S Bay K 8644, to cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Binding of A 1,4-dihydropyridine calcium channel activator, (-) S Bay K 8644, to cardiac preparations. | Sigma-Aldrich [sigmaaldrich.com]

Enantiomer-Specific Effects of (R)-(+)- and (S)-(-)-Bay K 8644: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay K 8644 is a well-known L-type calcium channel modulator, widely utilized as a research tool to investigate the roles of these channels in various physiological processes. As a chiral molecule, Bay K 8644 exists as two enantiomers, (R)-(+)-Bay K 8644 and (S)-(-)-Bay K 8644, which exhibit strikingly opposite pharmacological activities. This technical guide provides an in-depth overview of the enantiomer-specific effects of Bay K 8644, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The racemic mixture of Bay K 8644 is recognized as a potent agonist of L-type Ca2+ channels, leading to increased calcium influx and subsequent physiological responses such as vasoconstriction and positive inotropic effects in cardiac muscle.[1][2] However, early investigations revealed that the constituent enantiomers possess distinct and opposing actions. The (S)-(-)-enantiomer is a potent L-type Ca2+ channel activator, mirroring the effects of the racemate.[3][4] Conversely, the (R)-(+)-enantiomer acts as an L-type Ca2+ channel blocker, exhibiting negative inotropic and vasodilatory properties.[5][6] This stereoselectivity underscores the specific nature of the interaction between these molecules and the dihydropyridine binding site on the L-type calcium channel. Understanding these enantiomer-specific effects is crucial for the precise interpretation of experimental results and for the design of novel therapeutic agents targeting calcium channels.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional potencies of the racemic mixture and individual enantiomers of Bay K 8644.

Table 1: Binding Affinity (Kd) of Bay K 8644 Enantiomers

| Compound | Preparation | Radioligand | Kd (nM) | Reference |

| (±)-Bay K 8644 | Rabbit ventricular microsomes | [3H]Bay K 8644 | 2-3 | [4] |

| (±)-Bay K 8644 | Guinea pig brain synaptosomes | [3H]Bay K 8644 | 2-3 | [4] |

| (S)-(-)-Bay K 8644 | Cardiac microsomal membranes | [3H]Bay K 8644 | 2.9 | |

| (S)-(-)-Bay K 8644 | Neonatal rat myocytes | [3H]Bay K 8644 | 50 |

Table 2: Functional Activity (EC50/IC50) of Bay K 8644 Enantiomers

| Compound | Assay | Effect | EC50/IC50 (nM) | Reference |

| (±)-Bay K 8644 | L-type Ca2+ channel activation | Agonist | 17.3 | [7] |

| (±)-Bay K 8644 | GH3 cell L-current (fast component) | Agonist | ~21 | [8] |

| (±)-Bay K 8644 | GH3 cell L-current (slow component) | Agonist | ~74 | [8] |

| (±)-Bay K 8644 | Human umbilical artery contraction | Agonist | 12.8 | [9] |

| (S)-(-)-Bay K 8644 | Whole-cell Ca2+ current in atrial myocytes | Agonist | KD of 4.3 (from dose-response) | [3] |

| (R)-(+)-Bay K 8644 | Ba2+ currents (IBa) inhibition | Antagonist | 975 |

Signaling Pathways and Mechanisms of Action

The differential effects of the Bay K 8644 enantiomers stem from their distinct interactions with the L-type calcium channel, a voltage-gated ion channel crucial for excitation-contraction coupling in muscle cells and neurotransmitter release in neurons.

The (S)-(-)-enantiomer acts as an agonist . It binds to the channel and stabilizes its open conformation, thereby increasing the mean open time of the channel.[3] This leads to a greater influx of Ca2+ ions into the cell upon depolarization, amplifying the physiological response.

Conversely, the (R)-(+)-enantiomer functions as an antagonist . It binds to the L-type calcium channel at or near the same dihydropyridine binding site as the agonist but fails to promote the open state. Instead, it is believed to stabilize the closed or inactivated state of the channel, thereby reducing the probability of channel opening and decreasing Ca2+ influx.

Below is a diagram illustrating the opposing effects of the (R)-(+)- and (S)-(-)-enantiomers of Bay K 8644 on the L-type calcium channel.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enantiomer-specific effects of Bay K 8644.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane, providing precise information on how Bay K 8644 enantiomers modulate L-type calcium channel activity.

Objective: To measure the effect of (R)-(+)- and (S)-(-)-Bay K 8644 on L-type calcium currents in isolated cells (e.g., cardiomyocytes, neurons, or cell lines expressing the channel).

Materials:

-

Patch clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Borosilicate glass capillaries for pipette fabrication

-

Cell culture of interest (e.g., neonatal ventricular myocytes)

-

External (extracellular) solution: (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl2 (or BaCl2 as a charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal (pipette) solution: (in mM) 130 Cesium methanesulfonate, 20 Tetraethylammonium chloride, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Tris-ATP, 0.3 Tris-GTP; pH 7.2 with CsOH.

-

(R)-(+)-Bay K 8644 and (S)-(-)-Bay K 8644 stock solutions (e.g., 10 mM in DMSO).

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch clamp recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.

-

Voltage Clamp: Hold the cell at a holding potential of -80 mV to ensure most L-type calcium channels are in a closed, available state.

-

Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

-

Baseline Recording: Record stable baseline currents for several minutes before drug application.

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of either (R)-(+)- or (S)-(-)-Bay K 8644.

-

Data Acquisition: Record the current traces during and after drug application to determine the extent of agonism (current enhancement) or antagonism (current inhibition).

-

Data Analysis: Analyze the peak current amplitude, current-voltage (I-V) relationship, and channel kinetics (activation, inactivation) before and after drug application.

Vasoconstriction Assay in Isolated Arterial Rings

This ex vivo method assesses the functional consequence of L-type calcium channel modulation on vascular smooth muscle tone.

Objective: To measure the contractile (agonist) or relaxant (antagonist) effects of (R)-(+)- and (S)-(-)-Bay K 8644 on isolated arterial rings.

Materials:

-

Isolated tissue bath system with force transducers

-

Data acquisition system

-

Krebs-Henseleit solution: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose; aerated with 95% O2 / 5% CO2.

-

Arterial tissue (e.g., rat aorta or tail artery)

-

(R)-(+)-Bay K 8644 and (S)-(-)-Bay K 8644 stock solutions.

-

Vasoconstrictor agent (e.g., phenylephrine or high KCl solution).

Procedure:

-

Tissue Preparation: Dissect the desired artery and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in the isolated tissue baths containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.

-

Viability Test: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure their viability. Wash out the KCl and allow the tension to return to baseline.

-

For (S)-(-)-Bay K 8644 (Agonist):

-

Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor like phenylephrine or a moderately elevated KCl concentration to induce a partial opening of L-type calcium channels.

-

Once a stable contraction is achieved, add cumulative concentrations of (S)-(-)-Bay K 8644 to the bath and record the increase in tension.

-

-

For (R)-(+)-Bay K 8644 (Antagonist):

-

Pre-contract the arterial rings with a stable concentration of a vasoconstrictor that relies on L-type calcium channel activity (e.g., high KCl).

-

Add cumulative concentrations of (R)-(+)-Bay K 8644 to the bath and record the relaxation (decrease in tension).

-

-

Data Analysis: Construct concentration-response curves and calculate EC50 (for agonist) or IC50 (for antagonist) values.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of the Bay K 8644 enantiomers to their receptor site on the L-type calcium channel.

Objective: To determine the dissociation constant (Kd) of [3H]-labeled Bay K 8644 enantiomers or the inhibitory constant (Ki) of unlabeled enantiomers in competition with a labeled dihydropyridine.

Materials:

-

Tissue homogenates or cell membranes rich in L-type calcium channels (e.g., from cardiac muscle or brain).

-

Radiolabeled dihydropyridine (e.g., --INVALID-LINK---(-)-Bay K 8644 or [3H]nitrendipine).

-

Unlabeled (R)-(+)- and (S)-(-)-Bay K 8644.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare membrane fractions from the tissue of interest by homogenization and centrifugation.

-

Saturation Binding (to determine Kd of a labeled enantiomer):

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled Bay K 8644 enantiomer.

-

Include a parallel set of tubes with an excess of an unlabeled dihydropyridine to determine non-specific binding.

-

-

Competition Binding (to determine Ki of unlabeled enantiomers):

-

Incubate a fixed amount of membrane protein with a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]nitrendipine) and increasing concentrations of unlabeled (R)-(+)- or (S)-(-)-Bay K 8644.

-

-

Incubation: Incubate the mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax (receptor density).

-

For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor and use a suitable model (e.g., the Cheng-Prusoff equation) to calculate the Ki.

-

Conclusion

The enantiomers of Bay K 8644 provide a powerful example of stereoselectivity in pharmacology. The (S)-(-)-enantiomer is a potent L-type calcium channel agonist, while the (R)-(+)-enantiomer is an antagonist. This clear dichotomy in their biological activity makes them invaluable tools for dissecting the physiological and pathophysiological roles of L-type calcium channels. For researchers in academia and industry, a thorough understanding of these enantiomer-specific effects, coupled with the appropriate experimental methodologies, is essential for advancing our knowledge of calcium channel function and for the development of new, more specific therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific binding of a calcium channel activator, [3H]BAY k 8644, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bay K 8644, a dihydropyridine calcium agonist, augments vasoconstrictor responses to endogenous and exogenous noradrenaline in the peripheral vasculature of the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The optical isomers of the 1,4-dihydropyridine BAY K 8644 show opposite effects on Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (R)-(+)-Bay-K-8644 Binding Site on CaV1.x Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site for the L-type calcium channel antagonist, (R)-(+)-Bay-K-8644, on CaV1.x channels. We will delve into the structural basis of this interaction, present quantitative binding data, and detail the experimental methodologies used to elucidate this critical drug-channel interface.

Introduction: The Significance of the this compound Binding Site

Voltage-gated calcium channels of the CaV1.x family, also known as L-type calcium channels, are fundamental to a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Their modulation by small molecules has been a cornerstone of cardiovascular medicine for decades. The 1,4-dihydropyridine (DHP) Bay-K-8644 is a chiral compound, with its enantiomers exhibiting opposing effects on channel function. The (S)-(-)-enantiomer is a potent channel agonist, while the (R)-(+)-enantiomer acts as an antagonist, making this pair of molecules an invaluable tool for probing the mechanisms of channel gating and drug interaction.[1] Understanding the precise binding site of this compound is crucial for the rational design of new and more selective CaV1.x channel modulators.

Structural Determinants of the this compound Binding Pocket

High-resolution structural studies, primarily cryo-electron microscopy (cryo-EM), have provided unprecedented insight into the architecture of the this compound binding site.

The binding pocket for this compound is located within a fenestration of the channel's pore-forming α1 subunit, specifically at the interface between homologous domains III and IV.[2] This pocket is primarily formed by the transmembrane helices IIIS5, IIIS6, and IVS6.

Key Interacting Amino Acid Residues:

Analysis of the cryo-EM structure of rabbit CaV1.1 in complex with this compound (PDB ID: 7JPW), along with extensive site-directed mutagenesis studies, has identified several key amino acid residues that are critical for high-affinity binding. These residues are primarily located on the faces of the IIIS6 and IVS6 alpha-helices.

Quantitative Binding Data

The binding affinity of this compound to CaV1.x channels has been characterized using various techniques, most notably radioligand binding assays. The data reveals high-affinity interactions, although values can vary depending on the specific CaV1.x subtype, tissue preparation, and experimental conditions.

| Ligand | Channel/Tissue | Assay Type | Affinity (Kd/Ki/IC50) | Reference |

| This compound | L-type Ca2+ channels | Functional (blocker) | - | [1] |

| --INVALID-LINK---Bay-K-8644 | Rabbit ventricular microsomes | Radioligand Binding | Kd: 2-3 nM | [3] |

| --INVALID-LINK---Bay-K-8644 | Guinea pig brain synaptosomes | Radioligand Binding | Kd: 2-3 nM | [3] |

| (±)-Bay-K-8644 | L-type Ca2+ channels | Functional (activator) | EC50: 17.3 nM | [4][5][6] |

| (-)-Bay-K-8644 | Cardiac Ca2+ channels | Electrophysiology | Kd: 4.3 nM |

Experimental Protocols

The elucidation of the this compound binding site has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Cryo-Electron Microscopy (Cryo-EM) of CaV1.x in Complex with this compound

Caption: Workflow for determining the cryo-EM structure of CaV1.x with this compound.

Methodology:

-

Protein Expression and Purification:

-

Co-express the α1, β, and α2δ subunits of the desired CaV1.x channel in a suitable expression system (e.g., HEK293 cells).

-

Isolate cell membranes and solubilize the channel complex using a mild detergent (e.g., digitonin or GDN).

-

Purify the channel complex using affinity chromatography (e.g., Strep-Tactin or FLAG affinity).

-

-

Complex Formation:

-

Incubate the purified and detergent-solubilized CaV1.x channel with a molar excess of this compound for a specified time to ensure binding saturation.

-

-

Grid Preparation and Vitrification:

-

Apply a small volume of the channel-ligand complex to a glow-discharged cryo-EM grid.

-

Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

-

-

Data Acquisition and Processing:

-

Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

-

Perform 2D classification to select for high-quality particle images.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution electron density map.

-

Build and refine an atomic model of the CaV1.x-(R)-(+)-Bay-K-8644 complex into the cryo-EM density map.

-

Radioligand Binding Assay

Caption: Workflow for radioligand binding assays to determine binding affinity. *Note: A radiolabeled antagonist like [3H]-(+)-PN200-110 is typically used in competition assays with unlabeled this compound.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the CaV1.x channel of interest in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled DHP antagonist (e.g., [3H]-(+)-PN200-110).

-

For competition assays, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled DHP.

-

Incubate at a defined temperature for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation assays, or the inhibitory constant (Ki) for competition assays.

-

Site-Directed Mutagenesis and Electrophysiological Analysis

Caption: Workflow for site-directed mutagenesis and electrophysiological analysis.

Methodology:

-

Generation of Mutant Channels:

-

Introduce point mutations into the cDNA of the CaV1.x α1 subunit using PCR-based site-directed mutagenesis.

-

Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.

-

-

Heterologous Expression:

-

Co-transfect a suitable cell line (e.g., tsA-201 cells) with the cDNAs for the wild-type or mutant α1 subunit, along with the β and α2δ subunits.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings from the transfected cells 24-48 hours post-transfection.

-

Record ionic currents through the expressed channels in response to voltage steps.

-

Apply this compound to the bath solution and record its effect on the channel's gating properties (e.g., current amplitude, voltage-dependence of activation and inactivation).

-

-

Data Analysis:

-

Compare the effects of this compound on the mutant channels to its effects on the wild-type channel to determine the importance of the mutated residue for drug binding and action.

-

Conclusion

The binding site of this compound on CaV1.x channels is a well-defined pocket at the interface of domains III and IV, formed by key residues in the IIIS5, IIIS6, and IVS6 transmembrane segments. The detailed structural and functional understanding of this interaction, garnered through techniques like cryo-EM, radioligand binding, and site-directed mutagenesis, provides a robust framework for the development of next-generation L-type calcium channel modulators with improved specificity and therapeutic profiles. This guide serves as a foundational resource for researchers aiming to further explore and exploit this critical drug target.

References

- 1. (R)-(+)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 2. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific binding of a calcium channel activator, [3H]BAY k 8644, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Pharmacological Profile and Selectivity of (R)-(+)-Bay-K-8644

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of (R)-(+)-Bay-K-8644, a dihydropyridine derivative that acts as a modulator of L-type calcium channels. This document details its mechanism of action, binding affinity, and functional effects, with a focus on its selectivity. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.

Core Pharmacological Profile

This compound is the dextrorotatory enantiomer of the racemic mixture Bay K 8644. Unlike its counterpart, the (S)-(-)-enantiomer which acts as a potent L-type Ca2+ channel agonist, this compound functions as an L-type Ca2+ channel antagonist, or blocker.[1][2] This antagonistic action results in negative inotropic and vasodilatory effects in vivo. The opposing effects of the two enantiomers highlight the stereospecificity of the dihydropyridine binding site on the L-type calcium channel.[2][3]

Mechanism of Action

This compound exerts its pharmacological effects by binding to the α1 subunit of L-type voltage-gated calcium channels.[3] This binding inhibits the influx of Ca2+ into cells, which is a critical step in various physiological processes, including muscle contraction and neurotransmitter release.[2] The inhibitory effect of this compound on L-type calcium channels has been demonstrated in various cell types, including cardiac myocytes and smooth muscle cells.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the calcium signaling pathway. By blocking L-type calcium channels, it prevents the initial influx of extracellular calcium that is necessary to trigger further calcium release from intracellular stores, such as the sarcoplasmic reticulum in muscle cells, a process known as calcium-induced calcium release.

References

An In-depth Technical Guide on the Effects of (R)-(+)-Bay-K-8644 on Intracellular Calcium Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Bay-K-8644 is one of the two enantiomers of the dihydropyridine compound Bay K 8644. While the racemic mixture, (±)-Bay K 8644, and the (S)-(-)-enantiomer are known as potent agonists of L-type voltage-gated calcium channels (L-VGCCs), the (R)-(+)-enantiomer exhibits opposing effects, acting as an L-type calcium channel blocker. This stereoselectivity makes the Bay K 8644 isomers valuable tools for studying the structure and function of L-VGCCs and their role in calcium signaling. This technical guide provides a comprehensive overview of the effects of this compound on intracellular calcium concentration, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action: this compound as an L-type Calcium Channel Antagonist

This compound exerts its effects by binding to the α1 subunit of the L-type voltage-gated calcium channel, the main pore-forming subunit. Unlike its agonistic (S)-(-)-counterpart which stabilizes the open state of the channel, the (R)-(+)-enantiomer preferentially binds to and stabilizes the closed or inactivated state of the channel. This action inhibits the influx of extracellular calcium into the cell upon membrane depolarization, thereby leading to a decrease in the intracellular calcium concentration that would otherwise be mediated by L-VGCCs. This antagonistic action results in negative inotropic and vasodilatory effects in vivo.

The signaling pathway for this compound's inhibitory effect on intracellular calcium is a direct consequence of its interaction with the L-type calcium channel.

Figure 1: Signaling pathway of this compound as an L-type calcium channel antagonist.

Quantitative Data

The inhibitory effect of this compound on L-type calcium channels has been quantified in electrophysiological studies. In contrast, the racemic mixture and the (S)-(-)-enantiomer demonstrate agonistic properties, leading to an increase in intracellular calcium. The following tables summarize the available quantitative data for the different forms of Bay K 8644.

Table 1: Antagonistic Effects of this compound

| Parameter | Value | Cell Type/Preparation | Comments |

| IC50 | 975 nM | Guinea pig gastric antrum myocytes | Inhibition of Ba²+ currents (IBa) through L-type Ca²+ channels.[1] |

Table 2: Agonistic Effects of Racemic (±)-Bay K 8644 and (S)-(-)-Bay K 8644

| Compound | Parameter | Value | Cell Type/Preparation | Comments |

| (±)-Bay K 8644 | EC50 | 17.3 nM | Not specified | L-type Ca²+ channel activation.[2][3][4][5] |

| (±)-Bay K 8644 | ED50 (fast component) | ~21 nM | GH3 clonal rat pituitary cells | Enhancement of the fast component of L-type Ca²+ channel current.[6][7] |

| (±)-Bay K 8644 | ED50 (slow component) | ~74 nM | GH3 clonal rat pituitary cells | Enhancement of the slow component of L-type Ca²+ channel current.[6][7] |

| (±)-Bay K 8644 | Increase in Ca²+ influx | From 12 to 17 µmol·kg⁻¹·min⁻¹ | Rabbit aortic smooth muscle | Measured at 5 mM K⁺.[8] |

| (±)-Bay K 8644 | Increase in Ca²+ spark frequency | 466 ± 90% of control | Ferret ventricular myocytes | At a concentration of 100 nmol/L.[9] |

| (-)-Bay K 8644 | KD | 4.3 nM | Atrial myocytes | Determined from the drug-induced slow component of tail current.[10] |

Experimental Protocols

The effects of this compound on intracellular calcium concentration are primarily studied using two key techniques: whole-cell patch-clamp electrophysiology to measure ion channel currents directly, and fluorescence microscopy with calcium-sensitive dyes like Fura-2 AM to measure changes in intracellular calcium concentration.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on L-type calcium channel currents in isolated cells, such as cardiomyocytes or neurons.

1. Cell Preparation:

-

Isolate cells of interest (e.g., ventricular myocytes, dorsal root ganglion neurons) using established enzymatic digestion and mechanical dispersion protocols.

-

Plate the isolated cells on glass coverslips and allow them to adhere for a few hours before recording.

2. Solutions:

-

External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH. Barium (e.g., 10 mM BaCl₂) can be used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

-

Internal (Pipette) Solution (in mM): 130 Cesium Methanesulfonate, 20 Tetraethylammonium Chloride, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Tris-ATP, 0.3 Tris-GTP. Adjust pH to 7.2 with CsOH. Cesium and TEA are used to block potassium channels.

3. Recording Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Mount the coverslip with cells in a recording chamber on an inverted microscope.

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV. To inactivate sodium channels, a prepulse to -40 mV can be applied before the test pulse.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., 200 ms pulses to 0 mV) at regular intervals (e.g., every 10 seconds).

-

After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Record the current traces before, during, and after drug application to determine the extent of inhibition.

4. Data Analysis:

-

Measure the peak inward current amplitude at each voltage step.

-

Construct current-voltage (I-V) relationships.

-

Generate dose-response curves by plotting the percentage of current inhibition as a function of the this compound concentration to determine the IC50 value.

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.

Protocol 2: Fura-2 AM Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration in a population of cells or in single cells in response to stimuli and the application of this compound.

1. Reagent Preparation:

-

Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO to make a 1 mM stock solution.

-

Recording Buffer (e.g., HBSS): Prepare Hank's Balanced Salt Solution containing (in mM): 137 NaCl, 5.4 KCl, 1.3 CaCl₂, 0.8 MgSO₄, 0.4 KH₂PO₄, 0.3 Na₂HPO₄, 5.5 glucose, and 20 HEPES. Adjust pH to 7.4.

2. Cell Loading:

-

Plate cells on glass coverslips 24-48 hours prior to the experiment.

-

Wash the cells twice with the recording buffer.

-

Prepare the loading solution by diluting the Fura-2 AM stock solution in the recording buffer to a final concentration of 1-5 µM. The addition of a mild surfactant like Pluronic F-127 (0.02%) can aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

After incubation, wash the cells with the recording buffer for at least 30 minutes to allow for the de-esterification of the Fura-2 AM within the cells.

3. Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

-

Acquire baseline fluorescence ratio (F340/F380) images over time.

-

To test the inhibitory effect of this compound, first stimulate the cells with a depolarizing agent (e.g., high extracellular K⁺) or an L-type channel agonist like (S)-(-)-Bay K 8644 to induce calcium influx.

-

After observing a stable increase in intracellular calcium, perfuse the chamber with the recording buffer containing the desired concentration of this compound.

-

Continue to acquire ratio images to monitor the change in intracellular calcium concentration.

4. Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each ROI over time.

-

The change in this ratio is proportional to the change in intracellular calcium concentration. The Grynkiewicz equation can be used to convert the ratio to absolute calcium concentrations, although this requires calibration.

-

Quantify the inhibitory effect of this compound by comparing the peak calcium response to the stimulus before and after the application of the compound.

Figure 3: Experimental workflow for Fura-2 AM calcium imaging.

Conclusion

This compound is a selective antagonist of L-type voltage-gated calcium channels, acting as a valuable pharmacological tool to investigate calcium signaling pathways. Its inhibitory effects on intracellular calcium concentration can be robustly quantified using techniques such as whole-cell patch-clamp electrophysiology and Fura-2 AM calcium imaging. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively study the impact of this compound and other potential L-type channel modulators on cellular calcium homeostasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 5. Bay K 8644 | Calcium Channel | TargetMol [targetmol.com]

- 6. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the Ca agonist Bay K8644 on 45Ca influx and net Ca uptake into rabbit aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-Bay-K-8644: A Technical Guide to its Role in Elucidating Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Bay-K-8644 is a dihydropyridine derivative that has played a pivotal, albeit complex, role in the study of calcium signaling. While its racemic mixture, (±)-Bay K 8644, is widely recognized as a potent L-type calcium channel agonist, the individual stereoisomers possess distinct and opposing pharmacological activities. This technical guide focuses on the (R)-(+)-enantiomer of Bay-K-8644, detailing its function as a calcium channel inhibitor and its utility as a research tool to dissect the intricate mechanisms of calcium-dependent cellular processes. This document provides an in-depth overview of its mechanism of action, applications in various experimental models, and detailed protocols for its use.

Core Concepts: Stereochemistry and Mechanism of Action

Bay K 8644 exists as a racemic mixture of two enantiomers: (S)-(-)-Bay-K-8644 and this compound. It is crucial to distinguish between these isomers as they exhibit opposite effects on L-type calcium channels. The (S)-(-)-enantiomer is a potent agonist that promotes channel opening and increases calcium influx. In stark contrast, the This compound enantiomer acts as a weak L-type calcium channel antagonist, inhibiting calcium currents.[1] This antagonistic action, though less potent than its agonistic counterpart, provides a valuable tool for investigating the physiological consequences of L-type calcium channel blockade. The racemic mixture, (±)-Bay K 8644, generally exhibits agonist effects due to the higher potency of the (S)-(-)-enantiomer.[2]

The primary molecular target of this compound is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.x). By binding to the dihydropyridine receptor on this subunit, it stabilizes the channel in a closed or inactivated state, thereby reducing the influx of extracellular calcium into the cell.

Applications in Calcium Signaling Research

The unique properties of this compound make it a valuable pharmacological tool for studying a wide array of calcium-dependent physiological processes.

Excitation-Contraction Coupling

In cardiac and skeletal muscle, the influx of calcium through L-type calcium channels is a critical trigger for muscle contraction. Studies have utilized Bay K 8644 to investigate the intricate process of excitation-contraction (E-C) coupling. For instance, research in ferret ventricular myocytes has shown that Bay K 8644 can decrease the efficacy of calcium current in inducing sarcoplasmic reticulum (SR) calcium release, suggesting an alteration in the state of the SR Ca2+ release channel (ryanodine receptor) upon dihydropyridine binding.[3][4] While many of these studies used the racemic mixture, understanding the antagonistic effects of the (R)-(+)-enantiomer is key to fully interpreting these results. In some experimental conditions, Bay K 8644 has been observed to deplete SR calcium stores, further impacting E-C coupling.[5]

Neurotransmitter and Hormone Secretion

The secretion of neurotransmitters and hormones is a calcium-dependent process. This compound can be used to probe the role of L-type calcium channels in these events. For example, studies in PC12 cells, a model for neuronal differentiation and transmitter release, have shown that Bay K 8644 can facilitate the calcium-dependent release of norepinephrine.[6] Conversely, the antagonistic action of the (R)-(+)-enantiomer can be used to inhibit these processes. In pituitary cells, the enantiomers of Bay K 8644 have demonstrated opposing effects on prolactin secretion and synthesis, with the (+)-enantiomer inhibiting these functions.[1] Similarly, Bay K 8644 has been shown to modulate the secretion of calcitonin and parathyroid hormone, highlighting the role of L-type calcium channels in endocrine signaling.[7][8] The channel agonist has also been shown to stimulate the secretion of adrenocorticotropin (ACTH) from AtT-20 cells.[9]

Neuronal Excitability and Plasticity

L-type calcium channels are involved in regulating neuronal firing patterns, synaptic plasticity, and gene expression. The racemic mixture of Bay K 8644 has been shown to increase the release of acetylcholine at the neuromuscular junction.[10] It has also been implicated in modulating neuronal survival, with complex effects on excitotoxicity.[11] Recent studies have even explored the role of L-type calcium channels in depressive-like behaviors, with Bay K 8644 showing potential therapeutic effects.[12] The antagonistic (R)-(+)-enantiomer can be employed to dissect the specific contributions of L-type channel inhibition to these complex neuronal processes.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Bay K 8644 and its enantiomers from various studies.

| Compound | Parameter | Value | Cell Type/Tissue | Reference |

| (±)-Bay K 8644 | EC50 | 17.3 nM | Mouse vas deferens | [2] |

| (±)-Bay K 8644 | EC50 | ~10 nM | PC 12 cells (for noradrenaline release) | [6] |

| (±)-Bay K 8644 | Ki | 16 nM | PC 12 cell membranes ([3H]nitrendipine binding) | [6] |

| (-)-Bay K 8644 | KD | 4.3 nM | Atrial myocytes | [13] |

| (±)-Bay K 8644 | ED50 (fast component) | ~21 nM | GH3 clonal rat pituitary cells | [14] |

| (±)-Bay K 8644 | ED50 (slow component) | ~74 nM | GH3 clonal rat pituitary cells | [14] |

| (+)-Bay K 8644 | Concentration for inhibition | 0.5 - 5 µM | GH3 and GH4C1 cells (PRL secretion) | [1] |

Table 1: Potency and Binding Affinity of Bay K 8644 and its Enantiomers

| Cell Type | Bay K 8644 Concentration | Effect on L-type Ca2+ Current | Reference |

| Newborn rat ventricular cardiomyocytes (2-day-old) | 1 µM (racemic) | 127 ± 4% increase in current density | [15] |

| Newborn rat ventricular cardiomyocytes (7-day-old) | 1 µM (racemic) | 103 ± 5% increase in current density | [15] |

| Failing human cardiac myocytes | (varied) | Reduced effect compared to non-failing myocytes | [16] |

| Guinea pig myocytes | (varied) | Large increases in current amplitude (up to 295% at 100 nM for S-(-)-enantiomer) | [17] |

| Stem cell-derived cardiomyocytes | (varied) | Highly variable and attenuated responses | [17] |

Table 2: Effects of Bay K 8644 on L-type Calcium Current in Different Cell Types

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and its racemate to study calcium signaling.

Electrophysiological Recording of L-type Calcium Currents (Patch-Clamp)

Objective: To measure the effect of this compound on L-type calcium channel currents in isolated cells.

Materials:

-

Isolated cells of interest (e.g., cardiomyocytes, neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., Tyrode's solution) containing a charge carrier like Ca2+ or Ba2+

-

Internal pipette solution containing a cesium-based solution to block potassium currents

-

This compound stock solution (in DMSO or ethanol)

Procedure:

-

Prepare fresh external and internal solutions.

-

Pull patch pipettes with a resistance of 2-5 MΩ.

-

Establish a whole-cell patch-clamp configuration on a selected cell.[18]

-

Hold the cell membrane at a potential where L-type calcium channels are largely inactivated (e.g., -40 mV or -80 mV, depending on the cell type and experimental question).[17]

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.

-

Record baseline currents.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record currents in the presence of the compound and compare to baseline to determine the extent of inhibition.

-

A concentration-response curve can be generated by applying a range of this compound concentrations.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

-

Cultured cells on glass coverslips or in a 96-well plate

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM)[19][20][21][22]

-

Fluorescence microscope or plate reader with appropriate filter sets for the chosen dye

-

Physiological saline solution (e.g., Hanks' Balanced Salt Solution)

-

This compound stock solution

Procedure:

-

Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubation with the AM ester form of the dye.

-

Wash the cells to remove excess dye.

-

Mount the coverslip on the microscope stage or place the 96-well plate in the reader.

-

Record baseline fluorescence.

-

Apply a stimulus known to increase intracellular calcium (e.g., high potassium solution to induce depolarization).

-

In a separate experiment or after a washout period, pre-incubate the cells with the desired concentration of this compound.

-

Apply the same stimulus and record the fluorescence change.

-

The inhibitory effect of this compound is determined by comparing the calcium transient in its presence to the control condition.

Neurotransmitter/Hormone Secretion Assay

Objective: To determine the effect of this compound on the release of a specific neurotransmitter or hormone from cultured cells.

Materials:

-

Cultured cells that secrete the molecule of interest (e.g., PC12 cells for norepinephrine, pituitary cells for prolactin)

-

Assay kit for quantifying the secreted molecule (e.g., ELISA)

-

Physiological saline solution

-

Depolarizing agent (e.g., high potassium solution)

-

This compound stock solution

Procedure:

-

Plate cells in multi-well plates and grow to the desired confluency.

-

Wash the cells with physiological saline.

-

Pre-incubate the cells with this compound at various concentrations for a defined period.

-

Stimulate secretion by adding the depolarizing agent.

-

After a specific incubation time, collect the supernatant.

-

Quantify the amount of the secreted molecule in the supernatant using the appropriate assay.

-

Compare the amount of secretion in the presence of this compound to control conditions (with and without the depolarizing stimulus) to determine its inhibitory effect.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows related to the study of this compound.

Caption: Opposing effects of Bay K 8644 enantiomers on L-type calcium channels.

Caption: Role of this compound in studying excitation-contraction coupling.

Caption: Experimental workflow for a hormone/neurotransmitter secretion assay.

Conclusion

This compound, through its antagonistic action on L-type calcium channels, serves as a crucial tool for dissecting the multifaceted roles of calcium signaling in cellular physiology. Its ability to selectively inhibit this specific pathway allows researchers to delineate the contributions of L-type calcium channels in processes ranging from muscle contraction and neurotransmission to hormone secretion and gene expression. A thorough understanding of its pharmacology, particularly its stereospecific effects, is essential for the accurate design and interpretation of experiments aimed at unraveling the complexities of calcium-dependent signaling cascades. This guide provides a foundational resource for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

- 1. Opposing actions of Bay K 8644 enantiomers on calcium current, prolactin secretion, and synthesis in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BAY K 8644 depresses excitation-contraction coupling in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. Agonist of dihydropyridine receptors, BayK8644 depresses excitation-contraction coupling in myocytes of guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,4-dihydropyridine (Bay K 8644) facilitates calcium-dependent [3H]noradrenaline release from PC 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the calcium channel activator BAY-K-8644 on in vitro secretion of calcitonin and parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of calcium channel agonist Bay K 8644 on calcitonin secretion from a rat C-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stimulation of adrenocorticotropin secretion from AtT-20 cells by the calcium channel activator, BAY-K-8644, and its inhibition by somatostatin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BAY K 8644 increases release of acetylcholine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complex influence of the L-type calcium-channel agonist BayK8644(+/-) on N-methyl-D-aspartate responses and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-methionine and the L-type Ca2+ channel agonist BAY K 8644 collaboratively contribute to the reduction of depressive-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Bay K 8644 on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reduced effects of BAY K 8644 on L-type Ca2+ current in failing human cardiac myocytes are related to abnormal adrenergic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

- 19. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 20. ionbiosciences.com [ionbiosciences.com]

- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

(R)-(+)-Bay-K-8644: An In-depth Technical Guide for Ion Channel Research

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive overview of (R)-(+)-Bay-K-8644, a pivotal tool in the study of L-type calcium channels (LTCCs). It details its mechanism of action as a channel antagonist, its application in experimental research, and provides actionable protocols for its use.

Introduction: The Dichotomy of Bay K 8644 Enantiomers

Bay K 8644 is a dihydropyridine compound that exists as a racemic mixture of two enantiomers with strikingly opposite pharmacological effects.[1] While the racemate and the (S)-(-)-enantiomer are potent activators (agonists) of L-type calcium channels, the This compound enantiomer functions as a potent L-type calcium channel blocker (antagonist) .[2][3] This antagonistic action provides researchers with a specific and powerful tool to investigate the physiological and pathophysiological roles of LTCCs.

This guide focuses exclusively on the (R)-(+)-enantiomer as a tool for inhibiting ion channel function, exploring its mechanism, applications, and the experimental protocols necessary for its effective use in a laboratory setting.

Mechanism of Action: L-Type Calcium Channel Antagonism

This compound exerts its effects by binding to the α1 subunit of the L-type calcium channel, the main pore-forming unit of the channel complex. Like other dihydropyridine antagonists, it is thought to bind with high affinity to a specific receptor site on the channel protein. This binding stabilizes the channel in a closed or inactivated state, thereby preventing the influx of Ca²⁺ ions into the cell upon membrane depolarization.

The antagonistic effects of this compound lead to negative inotropic and vasodilatory effects in vivo.[2] Studies on guinea-pig ventricular myocytes have shown that the (R)-(+) enantiomer reduces the maximum charge movement available for channel activation and shifts the channel's availability curve to more negative potentials, consistent with a potent antagonist effect that promotes an inactivated channel state.[4]

Applications in Ion Channel Research

The specificity of this compound as an LTCC antagonist makes it an invaluable tool for:

-

Isolating L-type currents: In cells expressing multiple types of calcium channels, this compound can be used to selectively block L-type channels, allowing researchers to isolate and study the function of other channel subtypes.

-

Studying Excitation-Contraction (E-C) Coupling: By blocking LTCCs, researchers can investigate the precise role of calcium influx through these channels in initiating muscle contraction in cardiac and smooth muscle cells.

-

Investigating Neurotransmitter Release: this compound helps in elucidating the contribution of LTCCs to the depolarization-induced release of neurotransmitters at presynaptic terminals.

-

Validating Agonist Effects: It serves as a crucial control in experiments using the (S)-(-)-agonist enantiomer, confirming that the observed effects are indeed mediated by L-type channel activation and can be reversed by a specific antagonist.

-

Drug Discovery and Screening: It can be used as a reference compound in high-throughput screening assays designed to identify new LTCC modulators.

Quantitative Data

The following table summarizes the known quantitative parameters for Bay K 8644 and its enantiomers. It is important to note that most literature reports the EC₅₀ value for the racemic mixture or the (S)-(-) enantiomer, reflecting their agonist activity. The antagonist potency of the (R)-(+) enantiomer is often characterized through its competitive interaction with agonists or radiolabeled ligands.

| Compound | Parameter | Value | Context/Assay | Reference |

| (±)-Bay K 8644 (Racemate) | EC₅₀ | 17.3 nM | L-type Ca²⁺ channel activation | [1] |

| (±)-Bay K 8644 (Racemate) | IC₅₀ | 1.8 nM | Competitive displacement of [³H]nitrendipine binding in human umbilical artery | [5] |

| (S)-(-)-Bay K 8644 | EC₅₀ | 32 nM | Activation of Ba²⁺ currents (IBa) in gastric myocytes | [3] |

| (S)-(-)-Bay K 8644 | KD | 4.3 nM | Estimated from dose/response on whole-cell Ca²⁺ current in atrial myocytes | [6] |

| (R)-(+)-Bay K 8644 | Effect | L-type Ca²⁺ channel blocker | Negative inotropic and vasodilatory effects in vivo | [2] |

| (R)-(+)-Bay K 8644 | Effect | Shifts Q1 availability curve by -24.6 mV | Charge movement in guinea-pig ventricular myocytes, indicating potent antagonism | [4] |

Experimental Protocols

Protocol 1: Electrophysiological Analysis of LTCC Inhibition

This protocol describes a whole-cell voltage-clamp experiment to measure the inhibitory effect of this compound on L-type calcium currents in a cell line expressing these channels (e.g., HEK293 cells stably expressing Cav1.2) or primary cells like ventricular myocytes.

A. Reagent Preparation:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of Ba²⁺ as the charge carrier helps to isolate currents through calcium channels and enhances the signal.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block outward potassium currents.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light. The compound is light-sensitive.

B. Experimental Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology 24-48 hours before the experiment.

-

Establish Whole-Cell Configuration: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution. Using a patch pipette filled with the internal solution, establish a giga-ohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.

-

Record Baseline Currents: Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are available for opening. Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit inward Ba²⁺ currents. Record the current-voltage (I-V) relationship under baseline conditions.

-

Apply this compound: Prepare the desired final concentration of this compound (e.g., 1 µM) by diluting the stock solution into the external solution. Perfuse the cell with this solution for 2-5 minutes to allow for equilibration.

-

Record Post-Drug Currents: Repeat the same voltage-step protocol as in step 3 to record the currents in the presence of the antagonist.

-

Data Analysis: Measure the peak inward current at each voltage step before and after drug application. Plot the I-V curves to visualize the reduction in current amplitude. Calculate the percentage of inhibition at the peak of the I-V curve.

Protocol 2: Calcium Imaging to Assess LTCC Blockade

This protocol outlines how to use fluorescence microscopy to visualize the inhibition of depolarization-induced calcium influx by this compound.

A. Reagent Preparation:

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium Indicator Dye: Prepare a stock solution of a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM in DMSO.

-

Depolarization Solution: HBSS containing a high concentration of potassium (e.g., 50 mM KCl), with a corresponding reduction in NaCl to maintain osmolarity.

-

This compound Stock Solution: 10 mM stock in DMSO.

B. Experimental Procedure:

-

Cell Plating: Seed cells (e.g., primary neurons or cardiomyocytes) in a glass-bottom imaging dish.

-

Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the loading buffer for 30-45 minutes at 37°C. After incubation, wash the cells gently with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

-